

asperulosidic acid basic structure and properties

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Compound Focus: Asperulosidic Acid

CAS No.: 25368-11-0

Cat. No.: S519562

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Chemical Structure and Basic Properties

Asperulosidic Acid (ASPA) is an iridoid glycoside, a class of monoterpenoids predominantly found in plants as glycosides [1].

Property	Description
Systematic IUPAC Name	(1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid [2]
Molecular Formula	C ₁₈ H ₂₄ O ₁₂ [2]
Average Mass	432.38 g/mol [2]
CAS Registry Number	25368-11-0 [2] [3]
Form	White to off-white solid powder [3]
LogP	-3.2 (indicating high hydrophilicity) [3]

Property	Description
Hydrogen Bond Donors	6 [3]
Hydrogen Bond Acceptors	12 [3]
Defined Stereocenters	9 [2]

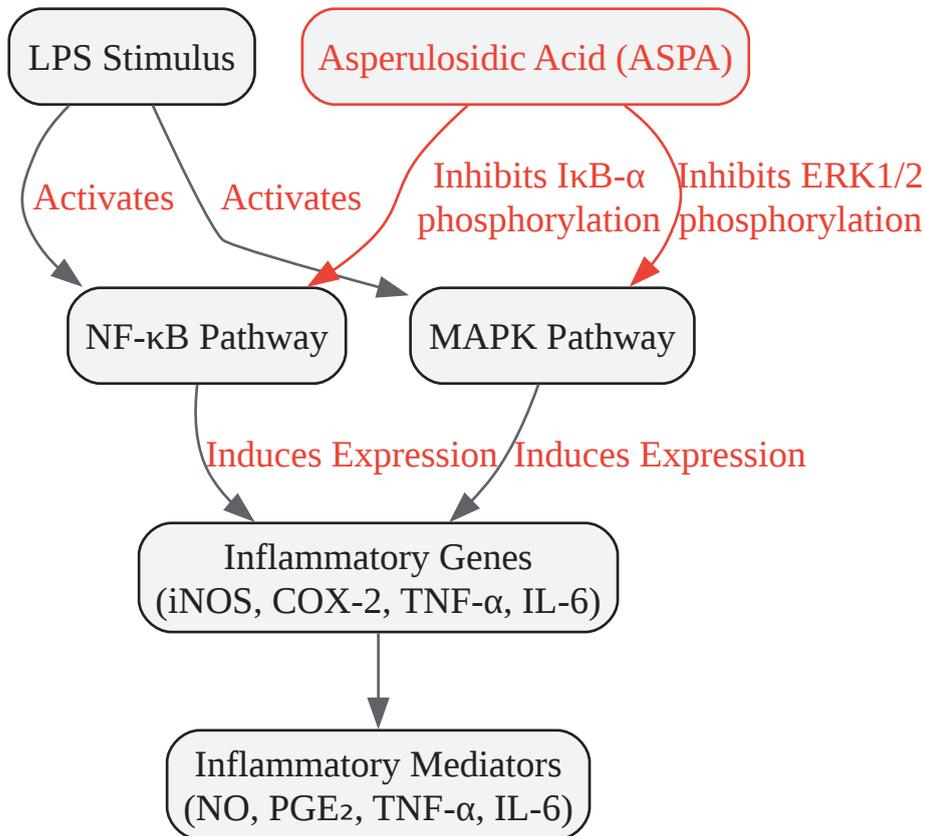
Pharmacological Properties and Mechanisms of Action

Preclinical studies reveal that **Asperulosidic Acid** possesses multiple bioactive properties, primarily anti-inflammatory and renal protective effects.

Anti-Inflammatory Activity

A key study investigated the effects of ASPA in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells [4] [5] [6].

- **Experimental Protocol:** RAW 264.7 cells were pretreated with ASPA (at concentrations of 40, 80, and 160 $\mu\text{g}/\text{mL}$) for one hour, followed by induction with LPS (50 ng/mL) [3].
- **Key Findings:** ASPA significantly reduced the production of critical inflammatory mediators, including nitric oxide (NO), prostaglandin E_2 (PGE_2), tumor necrosis factor- α (TNF- α), and interleukin-6 (IL-6) [4] [5] [6]. This was achieved through the down-regulation of corresponding mRNA expression (iNOS, COX-2, TNF- α , IL-6) [5] [6].
- **Mechanism of Action:** The anti-inflammatory effect is mediated through the suppression of key signaling pathways. ASPA inhibited the NF- κB pathway by reducing the phosphorylation of $\text{I}\kappa\text{B}-\alpha$ and suppressed the MAPK pathway by decreasing phosphorylation of ERK1/2, though it did not significantly affect p38 phosphorylation [4] [5] [6]. The following diagram illustrates this mechanism:



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Anti-Renal Fibrotic Activity

A 2023 study elucidated a novel mechanism for ASPA in ameliorating renal interstitial fibrosis using a unilateral ureteral obstruction (UUO) mouse model [7].

- **Experimental Protocol:** UUO mice were orally administered ASPA (14 and 28 mg/kg) for two weeks. Blood, liver, and kidney samples were collected for biochemical, histological, qPCR, and Western blot analyses [7].
- **Key Findings:** ASPA administration significantly alleviated histological damage and reduced serum levels of indoxyl sulfate (IS), a uremic toxin that promotes fibrosis. This was achieved not by altering IS production in the liver, but by up-regulating the expression of organic anion transporters OAT1 and OAT3 in the kidney, thereby enhancing the excretion of IS [7]. This mechanism is summarized below:



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Analytical Methods and Natural Sources

Analytical Method for Quantification

A validated HPLC-PDA method for the simultaneous quantification of ASPA and other iridoids in plant extracts like *Morinda citrifolia* L. (Noni) has been developed [8].

Parameter	Description / Value
Instrument	HPLC with Photodiode Array (PDA) Detector
Column	C18 UG120 (4.6 mm x 250 mm, 5.0 µm)
Mobile Phase	A: 0.1% Formic acid in water; B: Acetonitrile
Gradient Elution	0-5 min: 100% A; 5-30 min: 100% to 65% A
Flow Rate	1.0 mL/min
Linearity (R ²)	≥ 0.9999 [8]
LOD / LOQ	LOD: 0.04-0.97 µg/mL; LOQ: 0.13-2.95 µg/mL [8]
Precision (RSD)	< 4% [8]

Natural Sources

Asperulosidic Acid is primarily found in plants of the Rubiaceae family [1], including:

- *Hedyotis diffusa* Willd. (Bai Hua She She Cao) [4] [5] [7]
- *Morinda citrifolia* L. (Noni) [8]
- *Galium* species [1] [3]

Drug Development Considerations

For researchers, **Asperulosidic Acid** is available commercially as a reference standard with a purity of $\geq 98\%$ [3].

Property	Details / Value
Purity	$\geq 98\%$ [3]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months [3]
Solubility (In Vitro)	DMSO: ~ 100 mg/mL (~ 231.28 mM) [3]

Future Research Directions

While the preclinical data is compelling, several areas require further investigation to assess the compound's full therapeutic potential. Key research gaps highlighted in the literature include a need for more comprehensive **pharmacokinetic and bioavailability studies**, as well as **in-depth in vivo validation** of its efficacy and safety in different disease models [1]. Exploring its potential synergistic effects when used in combination with other therapeutic agents, as suggested for its parent compound asperuloside, is another promising avenue [1].

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